molecular formula C11H8N2O3 B2489350 6-Carbamoylquinoline-3-carboxylic acid CAS No. 1403746-66-6

6-Carbamoylquinoline-3-carboxylic acid

Cat. No.: B2489350
CAS No.: 1403746-66-6
M. Wt: 216.196
InChI Key: CLZDNVPHNCYLNY-UHFFFAOYSA-N
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Description

6-Carbamoylquinoline-3-carboxylic acid is a heterocyclic aromatic compound with the molecular formula C11H8N2O3 It is a derivative of quinoline, a structure that consists of a benzene ring fused with a pyridine ring

Chemical Reactions Analysis

Types of Reactions: 6-Carbamoylquinoline-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline-3,6-dicarboxylic acid.

    Reduction: Reduction reactions can convert the carbamoyl group to an amine group.

    Substitution: Electrophilic substitution reactions can introduce different substituents onto the quinoline ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.

Major Products Formed:

    Oxidation: Quinoline-3,6-dicarboxylic acid.

    Reduction: 6-Aminoquinoline-3-carboxylic acid.

    Substitution: Various substituted quinoline derivatives depending on the reagents used.

Scientific Research Applications

6-Carbamoylquinoline-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.

    Biology: The compound is used in the study of enzyme inhibitors and as a probe for biological assays.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-carbamoylquinoline-3-carboxylic acid involves its interaction with specific molecular targets and pathways. In medicinal chemistry, it acts as an inhibitor of certain enzymes, thereby modulating biological processes. The compound’s quinoline ring structure allows it to intercalate with DNA, affecting replication and transcription processes .

Comparison with Similar Compounds

  • Quinoline-3-carboxylic acid
  • 6-Aminoquinoline-3-carboxylic acid
  • Quinoline-4-carboxylic acid

Comparison: 6-Carbamoylquinoline-3-carboxylic acid is unique due to the presence of both a carbamoyl group and a carboxylic acid group on the quinoline ringFor instance, quinoline-3-carboxylic acid lacks the carbamoyl group, which limits its versatility in chemical reactions and biological interactions .

Properties

IUPAC Name

6-carbamoylquinoline-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O3/c12-10(14)6-1-2-9-7(3-6)4-8(5-13-9)11(15)16/h1-5H,(H2,12,14)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLZDNVPHNCYLNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C(C=C2C=C1C(=O)N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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